molecular formula C46H58Cl2N4O B12399486 Cyanine5.5 amine

Cyanine5.5 amine

Cat. No.: B12399486
M. Wt: 753.9 g/mol
InChI Key: KVJPEAWDFIBHDL-UHFFFAOYSA-N
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Description

Cyanine5.5 amine is a functionalized cyanine dye containing a free amine group. This compound is part of the cyanine dye family, which is known for its applications in fluorescence imaging and other fluorescence-based biochemical analyses. This compound is a near-infrared (NIR) fluorescent dye with an excitation peak at 648 nm and an emission peak at 710 nm . It is particularly useful for live organism imaging and applications requiring low fluorescence background .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine5.5 amine can be synthesized through various synthetic routes. One common method involves the reaction of a cyanine dye precursor with an amine-containing reagent. The reaction typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyanine5.5 amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically conjugates of this compound with various biomolecules, such as proteins and nucleic acids. These conjugates are used in fluorescence imaging and other biochemical applications .

Scientific Research Applications

Cyanine5.5 amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyanine5.5 amine involves its ability to fluoresce when excited by light at a specific wavelength. The free amine group allows it to be conjugated with various biomolecules, enabling targeted imaging and tracking. The fluorescence properties of this compound are influenced by its electronic environment, making it a versatile tool for various applications .

Comparison with Similar Compounds

Cyanine5.5 amine is unique among cyanine dyes due to its near-infrared fluorescence properties and low fluorescence background. Similar compounds include:

These compounds share similar applications but differ in their specific fluorescence properties and solubility characteristics.

Biological Activity

Cyanine5.5 amine (Cy5.5 amine) is a near-infrared (NIR) fluorescent dye widely used in biological imaging and therapeutic applications due to its unique optical properties and versatility in conjugation with various biomolecules. This article provides a comprehensive overview of the biological activity of Cy5.5 amine, including its distribution, cellular uptake, and applications in research and clinical settings.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C46H58Cl2N4O
  • Molecular Weight : 753.88 g/mol
  • Extinction Coefficient : 209,000
  • Solubility : Moderate in water; good in polar organic solvents (DMF, DMSO, alcohols)
  • Excitation/Emission Maxima : 684 nm / 710 nm
  • Quantum Yield : 0.2

These properties make Cy5.5 amine suitable for various applications, including live-cell imaging and as a component in drug delivery systems .

Biological Distribution and Kinetics

Research has demonstrated that the biodistribution of Cy5.5 amine varies significantly based on its formulation and the method of administration. Notably, studies have shown that free Cy5.5 dye exhibits rapid clearance from the body, predominantly accumulating in organs such as the liver, lungs, and kidneys shortly after injection.

Case Study: Biodistribution Analysis

A study conducted on murine models revealed the following findings regarding the biodistribution of free Cy5.5:

Time Post-InjectionOrganRelative Fluorescence Intensity
0.5 hLiverHigh
1 dayLungModerate
7 daysStomachHigh
28 daysSpleenLow

The fluorescence intensity was notably highest in the liver at 0.5 hours post-injection but decreased significantly by 1 day post-injection. Conversely, some organs maintained low levels of fluorescence for up to 28 days .

Cellular Uptake Mechanisms

The uptake of Cy5.5 amine into cells is influenced by its chemical structure and the presence of conjugated moieties. The dye can be conjugated with various functionalities, enhancing its cellular uptake and specificity towards target cells.

Active Loading into Liposomes

Recent research indicated that using ammonium sucrose octasulfate as a trapping agent allows for nearly complete encapsulation of Cy5.5 derivatives within liposomes. This method results in significant fluorescence enhancement upon liposome rupture, demonstrating effective cellular uptake mechanisms .

Applications in Research

Cy5.5 amine has found extensive applications across multiple fields:

  • In Vivo Imaging : Its NIR properties enable deep tissue imaging with minimal background fluorescence.
  • Drug Delivery Systems : Conjugation with therapeutic agents enhances targeting capabilities.
  • Tumor Detection : Studies have shown that Cy5.5 can effectively visualize tumors in animal models due to its high contrast against surrounding tissues .

Properties

Molecular Formula

C46H58Cl2N4O

Molecular Weight

753.9 g/mol

IUPAC Name

N-(6-aminohexyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride;hydrochloride

InChI

InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H

InChI Key

KVJPEAWDFIBHDL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-]

Origin of Product

United States

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